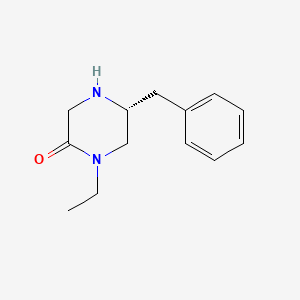
Ethyl 3-bromo-2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-2-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 of the benzene ring are substituted by bromine and iodine atoms, respectively. This compound is often used in organic synthesis due to its reactivity and the presence of both bromine and iodine, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-iodobenzoate can be synthesized through a multi-step process. One common method involves the bromination and iodination of ethyl benzoate. The process typically starts with the bromination of ethyl benzoate to form ethyl 3-bromobenzoate. This intermediate is then subjected to iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction or Suzuki coupling, where the halogen atoms are replaced by other groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts are frequently employed in coupling reactions, with conditions varying depending on the specific reaction.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Oxidation and Reduction: Products include benzoic acids and benzyl alcohols.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Ethyl 3-bromo-2-iodobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution, where the halogen atoms are replaced by other groups, or electrophilic aromatic substitution, where the benzene ring is further functionalized.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-5-iodobenzoate
- Ethyl 3-iodobenzoate
- Ethyl 5-bromo-2-iodobenzoate
Uniqueness
Ethyl 3-bromo-2-iodobenzoate is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring. This positioning allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds. The presence of both bromine and iodine also provides a unique reactivity profile, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C9H8BrIO2 |
|---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
ethyl 3-bromo-2-iodobenzoate |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 |
InChI Key |
CICKTZYCLIPLHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)

